

Introduction: A Critical Intermediate in Modern Antidiabetic Drug Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene

Cat. No.: B057469

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4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS No. 461432-23-5) is a highly functionalized aromatic compound that has emerged as a cornerstone intermediate in the synthesis of cutting-edge pharmaceuticals.[1][2] Its primary significance lies in its role as a key building block for producing Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, such as Dapagliflozin and Empagliflozin, which are pivotal in the management of type 2 diabetes mellitus.[1][3][4] The precise arrangement of its chloro, bromo, and ethoxybenzyl moieties provides a reactive scaffold, enabling complex molecular constructions necessary for developing potent and selective active pharmaceutical ingredients (APIs).[2]

This guide offers a comprehensive examination of the core physicochemical and spectroscopic properties of this intermediate. It is designed for researchers, medicinal chemists, and process development scientists, providing not only foundational data but also the underlying principles and experimental methodologies required for its accurate characterization and effective utilization in a laboratory setting.

Section 1: Core Physicochemical Characteristics

The physical properties of **4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene** are fundamental to its handling, reaction setup, and purification. These characteristics are summarized below and are critical for predicting its behavior in various solvent systems and thermal conditions.

Property	Value	Source(s)
IUPAC Name	4-bromo-1-chloro-2-[(4-ethoxyphenyl)methyl]benzene	[3][5]
Synonyms	5-Bromo-2-chloro-4'-ethoxydiphenylmethane; 2-(4-ethoxybenzyl)-4-bromo-1-chlorobenzene	[1][3][5][6]
CAS Number	461432-23-5	[1][5][7]
Molecular Formula	C ₁₅ H ₁₄ BrClO	[3][5][7]
Molecular Weight	325.63 g/mol	[3][5][7]
Appearance	White to off-white low-melting solid or powder	[3][4]
Melting Point	41-43 °C	[3][4]
Boiling Point	393.0 ± 32.0 °C at 760 mmHg (Predicted)	[3]
Density	~1.4 g/cm ³	[3]
Solubility	Soluble in Acetonitrile, DMSO, and Methanol	[3][4]

Section 2: Molecular Structure and Spectroscopic Profile

The structural integrity and purity of **4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene** are confirmed through a suite of spectroscopic techniques. Understanding its spectral signature is paramount for reaction monitoring and quality control.

Molecular Structure

The molecule consists of a central benzene ring substituted with a bromine atom, a chlorine atom, and an ethoxybenzyl group. This specific substitution pattern is key to its reactivity in cross-coupling and substitution reactions.[2]

Caption: 2D structure of **4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of this molecule.

- ¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for each type of hydrogen atom. Protons on aromatic rings typically resonate in the 6.5-8.0 ppm region.[8][9] [10] Benzylic protons (on a carbon adjacent to an aromatic ring) appear further downfield than typical alkane protons, usually between 2.3 and 3.0 ppm.[8][10] Hydrogens on carbons next to the ether oxygen are deshielded and appear in the 3.4 to 4.5 δ range.[11][12]
 - Expected Signals:
 - A triplet and a quartet for the ethyl group of the ethoxy substituent.
 - A singlet for the benzylic methylene (-CH₂-) bridge.
 - A complex pattern of doublets and multiplets for the seven protons on the two aromatic rings.
 - Reported Data: A ¹H NMR spectrum in CDCl₃ shows signals at δ 7.20-7.28 (m, 3H), 7.08 (d, 2H), 6.83 (d, 2H), 4.00 (q, 2H), 3.96 (s, 2H), and 1.40 (t, 3H).[13]
- ¹³C NMR Spectroscopy: Aromatic carbons typically absorb in the 110-150 ppm range.[8][9] [10] Carbon atoms bonded to the ether oxygen are also shifted downfield, appearing in the 50-80 δ range.[11][12]
 - Reported Data: A ¹³C NMR spectrum in CDCl₃ shows peaks at δ 157.6, 141.3, 133.5, 133.1, 130.9, 130.5, 130.4, 130.0, 120.4, 114.6, 63.4, 38.2, and 14.9.[13]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can reveal the presence of halogen atoms through their characteristic isotopic patterns.[14]

- Isotopic Pattern: The presence of both chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) will result in a distinctive cluster of peaks for the molecular ion

(M⁺).^[14]^[15]^[16] The spectrum will show an M⁺ peak, an M+2 peak of nearly equal intensity (due to ⁸¹Br and ³⁷Cl), and an M+4 peak.

- Reported Data: LC-MS analysis using electrospray ionization (ESI positive) shows a peak at m/z 325, corresponding to the protonated molecule [M+H]⁺.^[13]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

- Aromatic C-H Stretching: A characteristic absorption is expected around 3030 cm⁻¹.^[8]
- Aromatic C=C Stretching: A series of peaks in the 1450 to 1600 cm⁻¹ range is indicative of the benzene rings.^[8]
- C-O Ether Stretching: Phenyl alkyl ethers typically show two strong C-O stretching absorbances.^[11]^[12] One is an asymmetric stretch between 1200 and 1300 cm⁻¹, and the other is a symmetric stretch around 1050 cm⁻¹.^[11]^[17]
- C-H Bending: Strong absorptions in the 690 to 900 cm⁻¹ range due to C-H out-of-plane bending can help identify the substitution pattern of the aromatic rings.^[8]

Section 3: Experimental Protocols for Physicochemical Analysis

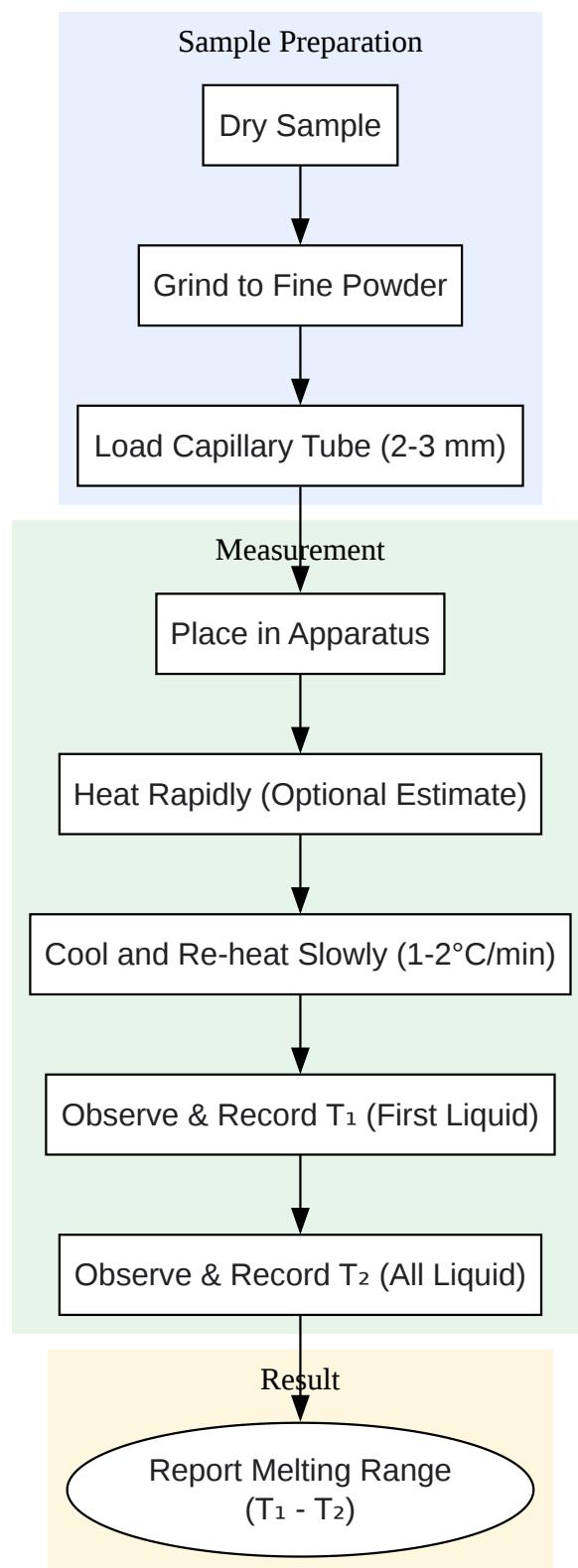
The trustworthiness of physicochemical data relies on robust and reproducible experimental methods. The following protocols outline standard procedures for determining the key properties of **4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene**.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a substance transitions from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.^[18] Impurities typically lower the melting point and broaden the range.^[19]^[20] The capillary method is a common and reliable technique for this determination.^[21]

Methodology:

- Sample Preparation: Ensure the sample is completely dry and finely powdered.
- Capillary Loading: Press the open end of a capillary tube into the powdered sample, tapping the sealed end on a hard surface to pack the material down. A sample height of 2-3 mm is ideal.
- Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
- Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding.
- Careful Determination: Heat the block to a temperature about 15-20°C below the expected melting point.
- Slow Heating: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, block, and thermometer.
- Observation: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2).
- Reporting: The melting point is reported as the range $T_1 - T_2$.



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Caption: Workflow for Melting Point Determination via the Capillary Method.

Boiling Point Determination (Micro Reflux Method)

Principle: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[22] For small sample quantities, a micro reflux or micro-boiling point method is effective and minimizes material loss.[23]

Methodology:

- **Apparatus Setup:** Place approximately 0.5 mL of the sample into a small test tube containing a magnetic stir bar.
- **Thermometer Placement:** Suspend a thermometer in the test tube so that its bulb is above the liquid surface but below the top of the tube. This ensures it measures the vapor temperature.
- **Heating:** Place the test tube in a heating block on a magnetic stirrer. Turn on the stirrer for gentle mixing to prevent bumping.[23]
- **Heating and Observation:** Heat the sample gently until it boils and a ring of refluxing condensate is visible on the walls of the test tube.
- **Equilibrium:** Adjust the heating so the reflux ring is stable and its height remains constant. The thermometer bulb should be positioned at the level of this ring.
- **Temperature Reading:** Once the temperature reading on the thermometer stabilizes for at least one minute, record this value as the boiling point.[23]

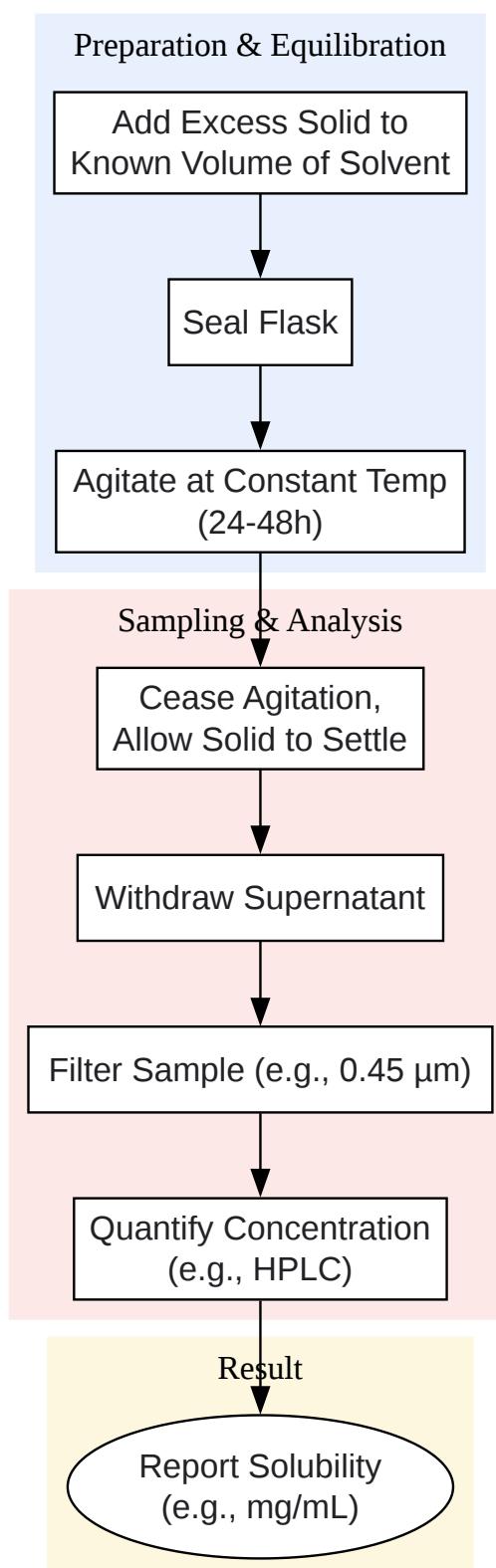
Solubility Determination (Shake-Flask Method)

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution.[24] The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[25]

Methodology:

- **Sample Preparation:** Add an excess amount of the solid compound to a known volume of the solvent (e.g., acetonitrile, DMSO, methanol) in a sealed flask or vial. The presence of undissolved solid is essential to ensure saturation.

- Equilibration: Place the flask in a constant-temperature shaker bath. Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.
- Sampling: Carefully withdraw a sample from the clear supernatant liquid. It is critical to avoid aspirating any solid particles. Filtration through a syringe filter (e.g., 0.45 µm PTFE) is recommended.
- Analysis: Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.



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Caption: Workflow for Solubility Determination via the Shake-Flask Method.

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- To cite this document: BenchChem. [Introduction: A Critical Intermediate in Modern Antidiabetic Drug Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b057469#physicochemical-properties-of-4-bromo-1-chloro-2-4-ethoxybenzyl-benzene]

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